molecular formula C12H16N2O2S2 B2833860 N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide CAS No. 1428105-18-3

N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2833860
CAS RN: 1428105-18-3
M. Wt: 284.39
InChI Key: OKFNRLCCTJTEOY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide, commonly known as MTDP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of dithiazepane derivatives, which have been found to have a variety of biological activities. In

Scientific Research Applications

MTDP has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. MTDP has been used in animal models to study its effects on behavior, cognition, and memory.

Mechanism of Action

The exact mechanism of action of MTDP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also interact with ion channels and receptors in the brain to produce its effects.
Biochemical and Physiological Effects
MTDP has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MTDP has been found to have low toxicity and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. It has been found to have low toxicity and is well-tolerated in animals. However, there are also some limitations to its use. MTDP has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. It may also have off-target effects that need to be carefully studied.

Future Directions

There are several future directions for research on MTDP. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its effectiveness in human clinical trials. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on identifying the specific receptors and ion channels that MTDP interacts with in the brain. Additionally, more studies are needed to determine the optimal dosage and administration route for MTDP in different animal models and in humans.

Synthesis Methods

MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2,5-thiadiazepane to obtain the desired product. The synthesis method has been optimized to achieve high yields and purity of MTDP.

properties

IUPAC Name

N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-16-11-4-2-10(3-5-11)13-12(15)14-6-8-17-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNRLCCTJTEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCSSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide

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